![molecular formula C16H13NO3 B4020186 4-(3-oxo-1-buten-1-yl)phenyl nicotinate](/img/structure/B4020186.png)
4-(3-oxo-1-buten-1-yl)phenyl nicotinate
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(3-oxo-1-buten-1-yl)phenyl nicotinate involves various chemical reactions, including the reaction of 3-oxo-3-phenyl-2-phenylhydrazonal with functionally substituted and heteroaromatic substituted acetonitrile, yielding arylazonicotinic acid derivatives (O. S. Zaky et al., 2012). This synthesis pathway is notable for its production of nicotinate derivatives and highlights the scope and limitations of novel synthetic methods for such compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 4-(3-oxo-1-buten-1-yl)phenyl nicotinate has been analyzed through various techniques, including X-ray diffraction and crystallography. These studies provide insights into the conformation and crystalline structure of the compounds, which are crucial for understanding their chemical behavior and potential applications (Nabila El-Azzouzi et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of 4-(3-oxo-1-buten-1-yl)phenyl nicotinate derivatives involve complex interactions with transition metal ions, demonstrating the compounds' ability to form various complexes. These complexes exhibit interesting physico-chemical properties, such as magnetic properties, which are significant for materials science and magnetic applications (W. Ferenc et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including their stability, melting points, and solubility, are influenced by their molecular structure. Hydrothermal synthesis techniques have been used to prepare coordination polymers with nicotinate ligands, showcasing the diverse physical properties these compounds can exhibit, such as thermal stability and magnetic characteristics (A. E. Wasson & R. LaDuca, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are key aspects of 4-(3-oxo-1-buten-1-yl)phenyl nicotinate derivatives. Studies have focused on understanding these properties through spectroscopic and structural analysis, providing valuable information for potential chemical applications (S. Premkumar et al., 2016).
Eigenschaften
IUPAC Name |
[4-[(Z)-3-oxobut-1-enyl]phenyl] pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12(18)4-5-13-6-8-15(9-7-13)20-16(19)14-3-2-10-17-11-14/h2-11H,1H3/b5-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHZDCYLIHLYNG-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Oxo-1-buten-1-yl)phenyl nicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.